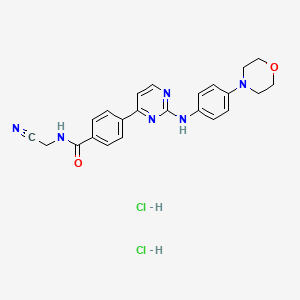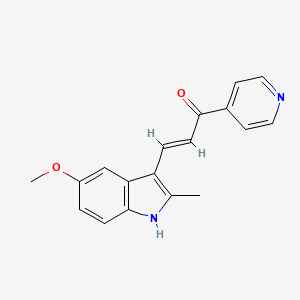
m-PEG8-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG8-NHS ester, also known as methyl-polyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and drug delivery systems. It consists of an eight-unit polyethylene glycol (PEG) chain terminated with a succinimidyl ester group. The succinimidyl ester group is highly reactive towards primary amines, making it an excellent choice for labeling proteins, peptides, and other amine-containing molecules. The PEG chain enhances the solubility and stability of the conjugated molecules in aqueous media .
Mechanism of Action
Target of Action
The primary targets of m-PEG8-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems and play crucial roles in various biochemical processes.
Mode of Action
This compound contains an NHS ester group that is highly reactive with primary amines. This reactivity allows this compound to form covalent bonds with its targets, effectively labeling them . The formation of these bonds is irreversible, leading to permanent modification of the target molecules .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involving its target molecules. By labeling primary amines, this compound can alter the properties of proteins and other molecules, potentially affecting their roles in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its physicochemical properties. It is soluble in DMSO, DCM, and DMF , which can affect its distribution and elimination in the body.
Result of Action
The result of this compound’s action is the labeling of primary amines on target molecules. This labeling can lead to changes in the properties of the target molecules, such as increased solubility in aqueous media . The hydrophilic PEG spacer in this compound can also reduce the aggregation of labeled proteins stored in solution .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactivity of the NHS ester group is pH-dependent, with optimal reactivity observed at pH 7-9 . Additionally, the stability and efficacy of this compound can be affected by temperature, as it is typically stored at -20°C .
Biochemical Analysis
Biochemical Properties
m-PEG8-NHS ester plays a crucial role in biochemical reactions, particularly in the labeling of primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester group in the this compound reacts with these amines to form stable, irreversible amide bonds .
Cellular Effects
The hydrophilic PEG spacer in this compound can enhance the solubility of proteins and other biomolecules in aqueous media . This can influence cell function by affecting the bioavailability and activity of these molecules within the cell.
Molecular Mechanism
The NHS ester group in this compound reacts with primary amines in proteins and other biomolecules to form stable, irreversible amide bonds . This reaction can lead to changes in the activity of these molecules, potentially influencing processes such as enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-NHS ester involves the reaction of polyethylene glycol with succinic anhydride to form a PEG-succinate intermediate. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product. The reaction conditions typically involve dissolving the reactants in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) and stirring at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by column chromatography or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
m-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The succinimidyl ester group reacts with the amine group to form a stable amide bond. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, such as lysine residues in proteins or amine-modified oligonucleotides. The reaction conditions usually involve dissolving the this compound and the amine-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS), and incubating at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound are PEGylated molecules, where the PEG chain is covalently attached to the amine group of the target molecule. This modification enhances the solubility, stability, and bioavailability of the conjugated molecules .
Scientific Research Applications
m-PEG8-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Bioconjugation: This compound is used to label proteins, peptides, and other biomolecules with PEG chains, improving their solubility and stability in aqueous solutions.
Drug Delivery: The compound is employed in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the cytotoxic drug. .
Surface Modification: This compound is used to modify the surface of nanoparticles, enhancing their biocompatibility and reducing non-specific binding in biological systems.
Comparison with Similar Compounds
m-PEG8-NHS ester is unique in its ability to form stable amide bonds with primary amines under mild conditions. Similar compounds include:
m-PEG4-NHS ester: Contains a shorter PEG chain, resulting in lower solubility and stability compared to this compound.
m-PEG12-NHS ester: Contains a longer PEG chain, providing higher solubility and stability but may result in increased steric hindrance.
m-PEG-NHS ester: General term for PEGylated NHS esters with varying chain lengths, each offering different solubility and stability properties.
This compound strikes a balance between solubility, stability, and reactivity, making it a versatile choice for various applications in scientific research and industry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZNTYBFTKFSMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679824 |
Source


|
| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-90-3 |
Source


|
| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












